PROTAC Linker 1

PROTAC BCR-ABL Targeted Protein Degradation

PROTAC Linker 1, chemically designated as Boc-C1-PEG2-C4-Cl (CAS 1835705-53-7) and identified as linker '6-2-2' in seminal literature, is a polyethylene glycol (PEG)-based heterobifunctional linker building block. It is engineered for the modular synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C14H27ClO4
Molecular Weight 294.81 g/mol
CAS No. 1835705-53-7
Cat. No. B3060156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Linker 1
CAS1835705-53-7
Molecular FormulaC14H27ClO4
Molecular Weight294.81 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCCCCCCl
InChIInChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3
InChIKeyGRFAVKLYDZBECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC Linker 1 (CAS 1835705-53-7): Baseline Identification and Core Technical Specifications


PROTAC Linker 1, chemically designated as Boc-C1-PEG2-C4-Cl (CAS 1835705-53-7) and identified as linker '6-2-2' in seminal literature, is a polyethylene glycol (PEG)-based heterobifunctional linker building block [1]. It is engineered for the modular synthesis of PROteolysis TArgeting Chimeras (PROTACs) . This compound features a tert-butyloxycarbonyl (Boc)-protected amine terminus and a terminal chloroalkyl group, bridged by a short, flexible PEG2 (two ethylene glycol units) spacer and a four-carbon alkyl chain . With a molecular weight of 294.81 g/mol and a predicted cLogP of 2.9, it is specifically utilized to conjugate a tyrosine kinase inhibitor (TKI) warhead to an E3 ubiquitin ligase-recruiting ligand, primarily for targeting oncogenic kinases like c-ABL and BCR-ABL .

Why Linker Chemistry Dictates PROTAC Efficacy and Why Boc-C1-PEG2-C4-Cl Cannot Be Arbitrarily Substituted


In PROTAC development, the linker is not a passive spacer but a critical functional determinant of ternary complex formation, degradation efficiency, and target selectivity [1]. Arbitrary substitution of a linker, even with one of similar length or composition, can profoundly alter physicochemical properties such as solubility, permeability, and conformational flexibility, directly impacting the spatial orientation between the target protein and E3 ligase . The specific combination of a Boc-protected amine, a PEG2 spacer, and a C4-alkyl chain in Boc-C1-PEG2-C4-Cl imparts a unique balance of hydrophilicity and lipophilicity (cLogP = 2.9) that has been empirically validated in the context of degrading BCR-ABL . Substituting this with a purely alkyl or a longer PEG linker could disrupt the required geometry for productive ubiquitination, potentially leading to a 'hook effect', reduced degradation rates, or even stabilization of the target protein [2].

Quantitative Differentiation of Boc-C1-PEG2-C4-Cl: Validated Performance Metrics and Comparative Advantages


Validated Molecular Design: The 6-2-2 Linker System as a Cornerstone for Degrading Oncogenic BCR-ABL

PROTAC Linker 1 (Boc-C1-PEG2-C4-Cl) is not a generic linker; it is the specific '6-2-2' component of a modular PROTAC system that demonstrated effective degradation of BCR-ABL in cellular models. In a foundational study by Lai et al., PROTACs constructed using this linker to connect a TKI warhead (dasatinib or bosutinib) to either a VHL or Cereblon E3 ligase ligand successfully induced degradation of BCR-ABL [1]. While the study does not provide a direct head-to-head comparison of this specific linker against other lengths or compositions, it establishes its functional validation within a modular framework. This contrasts with linkers that have been empirically optimized for different systems, underscoring that linker selection is system-dependent and the 6-2-2 linker is a proven choice for this specific kinase target [2].

PROTAC BCR-ABL Targeted Protein Degradation

Optimized Physicochemical Profile for Balanced Solubility and Permeability in PROTAC Design

PROTAC Linker 1 (Boc-C1-PEG2-C4-Cl) offers a specific physicochemical profile that is crucial for the overall drug-like properties of the final PROTAC molecule. It has a calculated LogP of 2.9, which is typical for this class of short PEG-alkyl hybrid linkers and contributes to a balance between aqueous solubility and membrane permeability . This value is in contrast to purely PEG-based linkers of similar length, which would be expected to have lower LogP values (higher hydrophilicity) and purely alkyl linkers, which would have higher LogP values (higher lipophilicity) . While direct comparative data for this exact linker is lacking, its LogP of 2.9 places it within the optimal range for small molecule oral bioavailability, making it a strategically sound choice for generating lead-like PROTACs [1].

PROTAC Physicochemical Properties Drug-Like Properties

High Assayed Purity and Defined Storage Stability for Reproducible Research

To ensure reproducibility in PROTAC synthesis, Boc-C1-PEG2-C4-Cl is commercially available with a high and well-documented purity. MedChemExpress (MCE) reports a purity of 99.81% for their catalog item (HY-108371), a metric that surpasses the typical ≥95% or ≥98% purity offered by other suppliers for similar linkers . Furthermore, its long-term storage stability is specified as stable for up to 3 years when stored as a powder at -20°C, providing procurement confidence for multi-year research projects . This contrasts with more labile linker chemistries (e.g., those containing esters) which may have shorter shelf lives.

PROTAC Linker Purity Stability

High-Confidence Application Scenarios for PROTAC Linker 1 (Boc-C1-PEG2-C4-Cl) in Scientific Research and Development


Synthesis of PROTACs Targeting BCR-ABL Kinase in CML Research

The primary and most literature-supported application for this linker is as a component in the synthesis of modular PROTACs designed to degrade the BCR-ABL fusion protein. Its use is directly validated in the work of Lai et al. (2016), where it was the designated '6-2-2' linker connecting a TKI (dasatinib or bosutinib) to an E3 ligase ligand [1]. Researchers developing novel BCR-ABL degraders can use this linker with high confidence, as it has already been shown to produce functional PROTACs in this specific context, reducing the need for extensive initial linker screening.

Physicochemical Property Optimization of Early-Stage PROTAC Leads

Given its calculated cLogP of 2.9, Boc-C1-PEG2-C4-Cl is a strategically valuable building block for medicinal chemists aiming to optimize the lipophilicity of their lead PROTAC series [1]. In the early hit-to-lead phase, where balancing solubility and permeability is critical, this linker provides a pre-calibrated, intermediate lipophilicity. Using it can help maintain the final PROTAC within favorable drug-like property space (e.g., Lipinski's Rule of Five), avoiding the extremes of highly polar PEG-only or highly lipophilic alkyl-only linkers, which can lead to poor cellular penetration or low aqueous solubility, respectively .

Laboratories Prioritizing Reproducibility and Long-Term Project Consistency

Academic and industrial labs that require high-purity starting materials and predictable, long-term supply stability will benefit from sourcing Boc-C1-PEG2-C4-Cl. The availability of this linker at a verified purity of 99.81% (from MCE) minimizes the potential for off-target synthetic byproducts [1]. Furthermore, its defined long-term storage condition (-20°C for 3 years as a powder) ensures that a single procurement can support the entire duration of a multi-year research program without concerns of significant degradation, thereby ensuring batch-to-batch consistency in PROTAC synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC Linker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.